C18H23Cl2NO3
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Overview
Description
. This compound is a member of the phenethylamine class and is often referred to by its chemical name without abbreviations or acronyms. It is a synthetic compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine.
Condensation Reaction: These starting materials undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the final amine product.
Hydrochloride Formation: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler amines .
Scientific Research Applications
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It modulates neurotransmitter release and reuptake, affecting neuronal signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
Uniqueness
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride: is unique due to its specific substitution pattern on the aromatic ring and the presence of the methoxybenzyl group. This structural uniqueness contributes to its distinct chemical and biological properties .
Biological Activity
C18H23Cl2NO3 is a chemical compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound consists of a complex structure that includes two chlorine atoms, which contribute to its biological activity. The presence of nitrogen and oxygen in the molecular formula suggests potential interactions with biological macromolecules.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can contribute to oxidative stress in cells. Studies indicate that it possesses significant antioxidant properties, making it a candidate for further research in preventing oxidative damage in biological systems .
- Antimicrobial Properties : this compound has been investigated for its efficacy against various microbial strains. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This antimicrobial potential suggests its use in developing new antimicrobial agents .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase. This property is particularly relevant for therapeutic applications in treating neurodegenerative diseases such as Alzheimer's .
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Binding to Enzymes and Receptors : The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate signaling pathways critical for cellular functions .
- Chemical Interactions : The structure allows for hydrogen bonding and π-π interactions with aromatic residues in proteins, facilitating its role as a biochemical probe or inhibitor .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against 26 strains, including multidrug-resistant bacteria. Results indicated strong inhibition against Staphylococcus aureus and Candida species, highlighting its potential as a therapeutic agent .
- Antioxidant Capacity Evaluation : Using the DPPH method, researchers evaluated the antioxidant capacity of this compound, revealing high scavenging activity comparable to established antioxidants .
Comparative Analysis
Property | This compound | Other Compounds |
---|---|---|
Antioxidant Activity | High | Moderate |
Antimicrobial Activity | Broad-spectrum | Limited |
Enzyme Inhibition | Significant | Variable |
Properties
Molecular Formula |
C18H23Cl2NO3 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-11-10-20-12-15-4-3-5-17(22-2)18(15)23-13-14-6-8-16(19)9-7-14;/h3-9,20H,10-13H2,1-2H3;1H |
InChI Key |
VJKZBKJHKAFALW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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